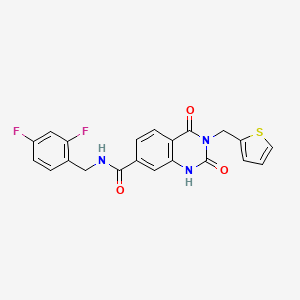![molecular formula C20H24N6S2 B14128509 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is an organic compound characterized by the presence of azide groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane typically involves the nucleophilic substitution of a suitable dihalogen precursor with sodium azide (NaN₃). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide groups can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
Aplicaciones Científicas De Investigación
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane has several applications in scientific research:
Materials Science: Used as a cross-linking agent in polymer chemistry due to its ability to form triazoles through click chemistry.
Organic Synthesis: Serves as a precursor for the synthesis of various heterocyclic compounds.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-(azidomethyl)phenyl)-1,2-diphenylethene: Another compound with azide groups attached to a phenyl ring.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups and is used in similar applications.
Uniqueness
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is unique due to the presence of both azide and sulfanyl groups, which provide distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C20H24N6S2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene |
InChI |
InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2 |
Clave InChI |
QCDZKAFASJAQEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


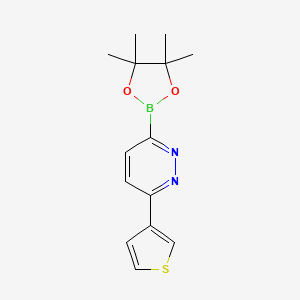
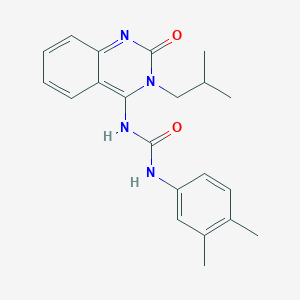
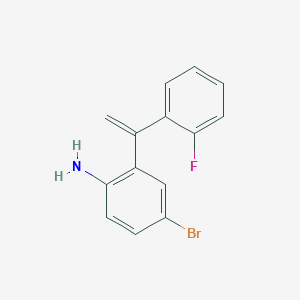
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
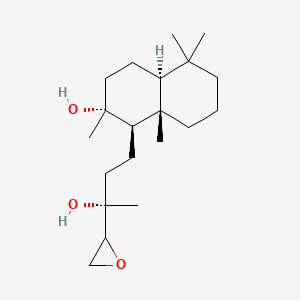
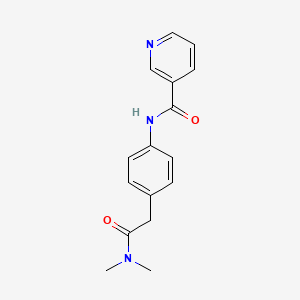

![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)

